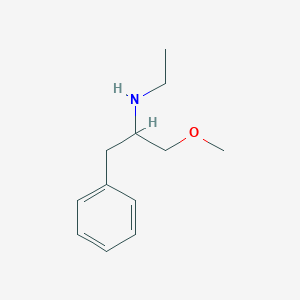

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine

Vue d'ensemble

Description

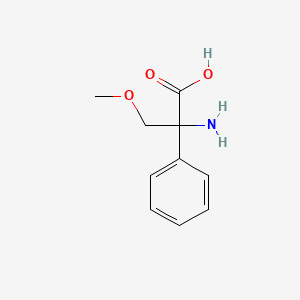

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, also known as N-ethyl-1-methoxy-3-phenyl-2-propanamine, is a chemical compound with the CAS Number: 1250109-39-7 . It has a molecular weight of 193.29 and its molecular formula is C12H19NO . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is 1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis

Amines, such as Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, are known to act as nucleophiles . They can react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . These reactions involve the lone pair of electrons on the nitrogen atom of the amine being attracted to a positive or slightly positive part of another molecule or ion .Physical And Chemical Properties Analysis

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is a liquid at room temperature . It has a molecular weight of 193.29 and its molecular formula is C12H19NO .Applications De Recherche Scientifique

Molecular Basis for Enhanced Reactions

- The application of ethyl methoxyacetate in lipase-catalyzed reactions has shown significant improvements in reaction rates for the aminolysis of related compounds. A molecular-modeling study suggested that an interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key to the rate enhancement observed in these reactions, highlighting its potential in enhancing enzymatic processes (Cammenberg, Hult, & Park, 2006).

Optically Active Amines via Lipase-Catalyzed Methoxyacetylation

- A method for resolving racemic amines using ethylmethoxyacetate as the acylating agent in a lipase-catalyzed reaction has been developed, showcasing a novel process characterized by excellent yields and selectivity with minimal enzyme use. This process underscores the utility of ethyl(1-methoxy-3-phenylpropan-2-yl)amine in synthesizing optically active amines, crucial for various pharmaceutical and chemical syntheses (Balkenhohl, Ditrich, Hauer, & Ladner, 1997).

Reductive Monoalkylation of Nitro Aryls

- Research into the reductive monoalkylation of nitro aryls has uncovered that reactions conducted in ethanol and methanol yield significant amounts of the corresponding secondary amines. This finding indicates the versatility of ethyl(1-methoxy-3-phenylpropan-2-yl)amine in facilitating the formation of secondary amines under specific conditions, potentially useful in synthetic organic chemistry (Sydnes, Kuse, & Isobe, 2008).

Catalytic Amination of Alcohols

- The catalytic amination of alcohols over silica-supported nickel catalysts has been explored, with 1-methoxy-2-propanol amination yielding high selectivity for the desired product, 2-amino-1-methoxypropane. This research demonstrates the compound's potential in catalytic amination processes, contributing to the development of efficient methods for amine production (Bassili & Baiker, 1990).

Dynamic Kinetic Resolution of Primary Amines

- A practical procedure for the dynamic kinetic resolution of primary amines employing a palladium nanocatalyst for racemization and a commercial lipase for resolution has been established. This method efficiently resolves primary amines and amino acid amides with high yields and enantiomeric excesses, showcasing the compound's relevance in dynamic kinetic resolution techniques (Kim, Kim, Han, Choi, & Park, 2007).

Safety And Hazards

The safety information for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-ethyl-1-methoxy-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIXOQYORTYERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

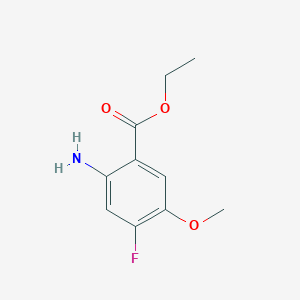

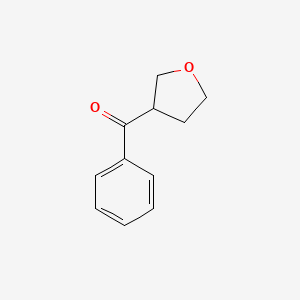

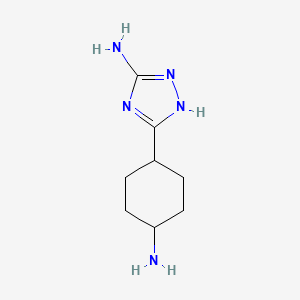

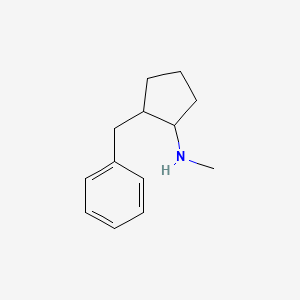

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)